Methyl 3,4-Dibromo-5-methylbenzoate
Overview
Description
Methyl 3,4-Dibromo-5-methylbenzoate is a useful research compound. Its molecular formula is C9H8Br2O2 and its molecular weight is 307.97 g/mol. The purity is usually 95%.
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Scientific Research Applications
Materials Science and Liquid Crystal Research : The synthesis and characterization of novel chemical structures often contribute to the development of materials with unique properties, such as liquid-crystalline phases. For example, the rational design of spherical supramolecular dendrimers that self-organize into novel thermotropic cubic liquid-crystalline phases illustrates the potential of complex organic molecules in materials science. These dendrimers, based on monodendrons like methyl 3,4,5-trishydroxybenzoate, show promise for applications in advanced materials and nanotechnology (Balagurusamy et al., 1997).
Pharmaceuticals and Bioactive Molecules : Research into the biological activities of molecular structures related to Methyl 3,4-Dibromo-5-methylbenzoate can inform pharmaceutical applications. For instance, compounds such as methyl 3,4-dihydroxybenzoate have been studied for their neuroprotective effects against oxidative damage in cellular models. This suggests a potential for such molecules in the development of treatments for neurodegenerative diseases (Cai et al., 2016).
Chemical Synthesis and Catalysis : N-heterocyclic carbenes (NHCs) and their complexes, including those with metals such as silver and gold, have significant implications for catalysis and synthetic chemistry. The synthesis and characterization of square-planar tetranuclear silver and gold clusters supported by a pyrazole-linked bis(N-heterocyclic carbene) ligand demonstrate the utility of NHCs in constructing complex metallic structures for catalysis (Chen et al., 2007). Such research may parallel the chemical versatility and reactivity of compounds like this compound, highlighting their potential in synthetic applications.
Properties
IUPAC Name |
methyl 3,4-dibromo-5-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDAOOVENOTAHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679227 | |
Record name | Methyl 3,4-dibromo-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160574-54-8 | |
Record name | Methyl 3,4-dibromo-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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